molecular formula C13H23NO3 B13633618 Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate

Cat. No.: B13633618
M. Wt: 241.33 g/mol
InChI Key: ZIOZNSPMWUCPKG-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-acetyl-2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate is unique due to its specific acetyl and methyl substitutions on the piperidine ring, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3

InChI Key

ZIOZNSPMWUCPKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C

Origin of Product

United States

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